molecular formula C11H13BrFNO B8793450 N-(4-bromo-2-fluorophenyl)-2,2-dimethylpropanamide

N-(4-bromo-2-fluorophenyl)-2,2-dimethylpropanamide

Cat. No.: B8793450
M. Wt: 274.13 g/mol
InChI Key: ROSBRHGCAMOQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H13BrFNO and its molecular weight is 274.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H13BrFNO/c1-11(2,3)10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

ROSBRHGCAMOQFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pivaloyl chloride (72 mL, 580 mmol) was added slowly (caution—exothermic reaction) to an ice cold solution of 4-bromo-2-fluoroaniline (100 g, 526 mmol) in pyridine (200 mL). After the addition, the ice bath was removed and the hot reaction mixture was stirred at room temperature for 30 minutes. The mixture was poured into cold water (500 mL) and the precipitated product was collected by filtration and washed with 1N HCl. The solid was dissolved in EtOAc (1 L), dried over MgSO4, filtered, and concentrated under vacuum to provide N-(4-bromo-2-fluorophenyl)-2,2-dimethylpropanamide (125 g).
Quantity
72 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

250 g (1.32 mol) of 4-bromo-2-fluoroaniline was dissolved in 500 mL of pyridine, 178 mL (1.45 mol) of pivaloyl chloride was added dropwise under ice-cooling, and the mixture was stirred for 10 minutes. The reaction solution was poured into 1.5 L of ice-water and the precipitated crystals were collected by filtration. The crystals were washed with 1N HCl and water, and dried under reduced pressure, to give 350 g of 4-bromo-2-fluoro-N-pivaloylaniline (yield: 97%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
178 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three

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